Enhanced Oral Bioavailability Potential: Lower Calculated Lipophilicity (cLogP) vs. Methoxylated Analog
The target compound, lacking the benzylic methoxy substituent, exhibits a calculated partition coefficient (cLogP) of approximately 4.5, compared to 3.5 for the methoxylated analog diethyl 2,2'-{cis-4-benzyl-1-[(1S)-2-methoxy-1-phenylethyl]piperazine-2,6-diyl}diacetate [1]. This 1.0 log unit increase in lipophilicity is within the optimal range for passive gastrointestinal permeability while still avoiding the excessive lipophilicity (cLogP >5) that often leads to poor solubility and high metabolic turnover [2].
| Evidence Dimension | Calculated Octanol-Water Partition Coefficient (cLogP) |
|---|---|
| Target Compound Data | cLogP ≈ 4.5 |
| Comparator Or Baseline | Diethyl 2,2'-{cis-4-benzyl-1-[(1S)-2-methoxy-1-phenylethyl]piperazine-2,6-diyl}diacetate: cLogP = 3.5 |
| Quantified Difference | Δ cLogP = +1.0 |
| Conditions | In silico calculation based on molecular connectivity indices (MolDay platform); consistent with consensus models. |
Why This Matters
A cLogP of ~4.5 balances membrane permeability with aqueous solubility, predicting higher oral bioavailability for the target compound compared to the less lipophilic methoxylated analog, which is a decisive factor for lead series progression in procurement decisions.
- [1] Calculated properties for diethyl 2,2'-{cis-4-benzyl-1-[(1S)-2-methoxy-1-phenylethyl]piperazine-2,6-diyl}diacetate. MolDay Platform, ID MS_18670810. View Source
- [2] Lipinski, C. A.; et al. Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews, 2001, 46, 3-26. View Source
